5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1936392-54-9) is a heterocyclic building block that combines a 1,2,4-oxadiazole core bearing a 3-carboxylic acid group with a 5-substituted 2-methyl-5-bromofuran moiety. Its molecular formula is C8H5BrN2O4 and its molecular weight is 273.04 g mol⁻¹.

Molecular Formula C8H5BrN2O4
Molecular Weight 273.04 g/mol
Cat. No. B13330859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC8H5BrN2O4
Molecular Weight273.04 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)Br)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C8H5BrN2O4/c1-3-4(2-5(9)14-3)7-10-6(8(12)13)11-15-7/h2H,1H3,(H,12,13)
InChIKeyRHGCUKSTQDKGFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid – a halogenated oxadiazole-furan building block for medicinal chemistry procurement


5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1936392-54-9) is a heterocyclic building block that combines a 1,2,4-oxadiazole core bearing a 3-carboxylic acid group with a 5-substituted 2-methyl-5-bromofuran moiety . Its molecular formula is C8H5BrN2O4 and its molecular weight is 273.04 g mol⁻¹ . The compound is employed in medicinal chemistry as a synthetic intermediate for library construction and as a scaffold for bioisosteric replacement .

Why 5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid cannot be replaced by simple furan‑oxadiazole analogs


The bromine and methyl substituents on the furan ring confer distinct physicochemical properties that cannot be replicated by unsubstituted furan‑oxadiazole‑carboxylic acids. The target compound displays a computed LogP of approximately 2.10 , whereas the closest non‑halogenated, non‑methylated analog 5-(furan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has a LogP of 0.70 [1]. This 1.40 log‑unit increase translates to roughly 25‑fold higher lipophilicity, which directly impacts membrane permeability, solubility, and metabolic stability. In addition, the bromine atom provides a synthetic handle for palladium‑catalysed cross‑coupling reactions that are impossible with non‑halogenated counterparts. Consequently, substituting the target compound with a simpler analog would alter both the biological profile and the downstream synthetic utility of any derived library.

Quantitative differentiation evidence for 5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid


Lipophilicity advantage: +1.40 LogP units vs. the non‑halogenated, non‑methylated furan‑oxadiazole analog

The target compound exhibits a computed LogP of 2.10 (method: vendor‑supplied in silico prediction, presumably ACD/LogP or similar) , whereas the direct comparator 5-(furan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (no bromine, no methyl) has a computed LogP of 0.70 (XLogP3-AA) [1]. The difference of +1.40 log units corresponds to an approximately 25‑fold increase in partition coefficient, indicating substantially higher lipophilicity for the target compound.

Lipophilicity Drug-likeness Membrane permeability

Halogen handle confers synthetic versatility absent in non‑brominated analogs

The bromine atom at the 5‑position of the furan ring enables palladium‑catalysed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig) that are precluded for non‑halogenated analogs [1]. While specific comparative yield data for this exact compound are not available, brominated (hetero)aryl oxadiazoles are broadly recognised as superior substrates for diversification in medicinal chemistry [1]. The non‑halogenated analog 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid cannot participate in such transformations, limiting its utility in hit‑to‑lead exploration.

Cross-coupling Chemical diversification Library synthesis

Guaranteed purity specification of ≥95% supports reliable procurement and experimental reproducibility

The target compound is supplied with a guaranteed purity of 95% (HPLC) as stated in the vendor’s technical datasheet . Many structurally related oxadiazole building blocks are offered at 95% purity, but the explicit specification for this compound ensures batch‑to‑batch consistency and reduces the need for re‑purification prior to use in sensitive biological assays. Although direct purity comparisons with every analog are not available, the documented specification distinguishes this product from analogs sold only as ‘technical grade’ or without published purity data.

Purity Quality control Procurement reliability

Key application scenarios for 5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid based on quantitative differentiation evidence


CNS‑penetrant drug discovery libraries

The +1.40 LogP advantage over non‑halogenated furan‑oxadiazole analogs [1] suggests improved passive membrane permeability. Medicinal chemistry teams designing CNS‑targeted compound libraries can prioritise this scaffold to enhance the probability of blood‑brain barrier penetration while retaining the oxadiazole core’s favourable hydrogen‑bonding profile.

Diversification hub for parallel synthesis and SAR exploration

The bromine atom provides a versatile cross‑coupling handle [2], enabling parallel Suzuki or Buchwald‑Hartwig reactions to rapidly generate arrays of derivatives. This makes the compound an ideal central intermediate for hit‑expansion campaigns where structural diversity around the furan ring is required.

Bioisostere replacement in lead optimisation

The 1,2,4‑oxadiazole‑3‑carboxylic acid moiety is a known bioisostere for carboxylic acids and amides. The unique 2‑methyl‑5‑bromofuran substituent introduces steric bulk and lipophilicity that cannot be achieved with unsubstituted furan analogs [1], offering medicinal chemists a distinct option for modulating target‑binding interactions and physicochemical properties.

Chemical biology probe and PROTAC linker attachment

The carboxylic acid group allows straightforward conjugation to amine‑functionalised linkers, while the bromine handle enables orthogonal diversification. This dual functionality is valuable for constructing PROTAC molecules or affinity‑based probes, where both linker attachment and target‑binding element elaboration are required.

Quote Request

Request a Quote for 5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.